(R)-Ramelteon

Description

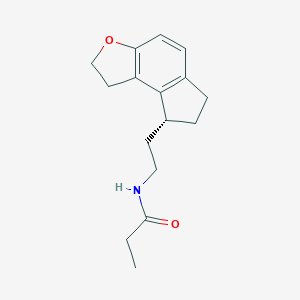

Structure

3D Structure

Properties

IUPAC Name |

N-[2-[(8R)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-2-15(18)17-9-7-12-4-3-11-5-6-14-13(16(11)12)8-10-19-14/h5-6,12H,2-4,7-10H2,1H3,(H,17,18)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXDSYKOBKBWJQ-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)NCC[C@H]1CCC2=C1C3=C(C=C2)OCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701144565 | |

| Record name | N-[2-[(8R)-1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701144565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196597-27-0 | |

| Record name | N-[2-[(8R)-1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethyl]propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=196597-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ramelteon, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196597270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-[(8R)-1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701144565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RAMELTEON, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6PEQ72LZ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (R)-Ramelteon on MT1/MT2 Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of (R)-Ramelteon, a selective agonist for the MT1 and MT2 melatonin receptors. The document details the binding affinities, functional activities, and downstream signaling pathways associated with Ramelteon's interaction with these G-protein coupled receptors (GPCRs). It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and the study of sleep disorders.

Introduction

(R)-Ramelteon is a tricyclic synthetic analog of melatonin that exhibits high affinity and selectivity for the MT1 and MT2 receptors.[1] Unlike traditional hypnotic agents that modulate the GABAergic system, Ramelteon's mechanism of action is specifically targeted to the melatonin receptor system, which is intrinsically involved in the regulation of the sleep-wake cycle.[2][3] This targeted approach offers a distinct pharmacological profile with a reduced potential for dependence and abuse.[2] This guide will delve into the core molecular interactions and cellular consequences of Ramelteon's engagement with the MT1 and MT2 receptors.

Binding Characteristics of (R)-Ramelteon at MT1 and MT2 Receptors

(R)-Ramelteon demonstrates a high binding affinity for both human MT1 and MT2 receptors, with a notable preference for the MT1 subtype. Its affinity for these receptors is significantly higher than that of the endogenous ligand, melatonin.[2][4]

Quantitative Binding Affinity Data

The binding affinities of (R)-Ramelteon and melatonin for human MT1 and MT2 receptors, as determined by radioligand binding assays, are summarized in the table below. These assays typically utilize Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human MT1 or MT2 receptor.[4][5]

| Ligand | Receptor | Binding Affinity (Ki) | Reference |

| (R)-Ramelteon | MT1 | 14.0 pM | [5] |

| MT2 | 112 pM | [5] | |

| Melatonin | MT1 | ~80 pM | [6] |

| MT2 | ~383 pM | [6] |

(Note: Ki values can vary slightly between studies depending on the specific experimental conditions.)

Functional Activity of (R)-Ramelteon at MT1 and MT2 Receptors

As an agonist, (R)-Ramelteon activates the MT1 and MT2 receptors, initiating a downstream signaling cascade. The primary functional consequence of this activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][7] This activity is a hallmark of Gi-protein coupled receptor activation.

Quantitative Functional Activity Data

The potency of (R)-Ramelteon in inhibiting forskolin-stimulated cAMP production is a key measure of its functional activity. The half-maximal inhibitory concentration (IC50) values for (R)-Ramelteon and melatonin are presented below.

| Ligand | Receptor | Functional Potency (IC50) | Reference |

| (R)-Ramelteon | MT1 | 21.2 pM | [4][8] |

| MT2 | 53.4 pM | [4][8] | |

| Melatonin | MT1 | 77.8 pM | [4] |

| MT2 | 904.0 pM | [4] |

Signaling Pathway of (R)-Ramelteon at MT1/MT2 Receptors

The activation of MT1 and MT2 receptors by (R)-Ramelteon initiates a well-characterized signaling pathway that is coupled to an inhibitory G-protein (Gi).

G-Protein Coupling and Downstream Effects

Upon binding of (R)-Ramelteon, the MT1/MT2 receptor undergoes a conformational change that facilitates the activation of the associated heterotrimeric Gi-protein. This activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the G-protein (Gαi). The activated Gαi-GTP subunit then dissociates from the βγ-subunits and inhibits the activity of the enzyme adenylyl cyclase. This inhibition leads to a reduction in the conversion of Adenosine Triphosphate (ATP) to cyclic AMP (cAMP), a crucial second messenger involved in numerous cellular processes. The overall effect is a dampening of intracellular signaling pathways that are dependent on cAMP.

Signaling Pathway Diagram

Caption: Signaling pathway of (R)-Ramelteon at MT1/MT2 receptors.

Experimental Protocols

The characterization of (R)-Ramelteon's mechanism of action relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of (R)-Ramelteon for the MT1 and MT2 receptors by measuring its ability to compete with a radiolabeled ligand for receptor binding.

5.1.1. Materials

-

Cell Culture: CHO cells stably expressing human MT1 or MT2 receptors.

-

Radioligand: 2-[¹²⁵I]-iodomelatonin.

-

Competitor: (R)-Ramelteon.

-

Non-specific binding control: Melatonin (at a high concentration, e.g., 1 µM).

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl₂ (5 mM).

-

Filtration: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.

-

Scintillation fluid and counter.

5.1.2. Procedure

-

Membrane Preparation: Culture CHO-MT1 or CHO-MT2 cells to confluency. Harvest the cells and homogenize them in ice-cold assay buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Cell membrane preparation.

-

A fixed concentration of 2-[¹²⁵I]-iodomelatonin.

-

Varying concentrations of (R)-Ramelteon (for competition curve).

-

Assay buffer to reach the final volume.

-

For total binding, add vehicle instead of competitor.

-

For non-specific binding, add a saturating concentration of unlabeled melatonin.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the (R)-Ramelteon concentration. Use non-linear regression analysis to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

5.1.3. Experimental Workflow Diagram

Caption: Workflow for a radioligand binding assay.

Forskolin-Stimulated cAMP Inhibition Assay

This functional assay measures the ability of (R)-Ramelteon to inhibit the production of cAMP that has been stimulated by forskolin, an activator of adenylyl cyclase.

5.2.1. Materials

-

Cell Culture: CHO cells stably expressing human MT1 or MT2 receptors.

-

Stimulant: Forskolin.

-

Agonist: (R)-Ramelteon.

-

Assay Medium: Serum-free cell culture medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP Detection Kit: Commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

5.2.2. Procedure

-

Cell Plating: Seed the CHO-MT1 or CHO-MT2 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubation: Replace the culture medium with assay medium and pre-incubate the cells with varying concentrations of (R)-Ramelteon for a short period.

-

Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.

-

Incubation: Incubate the plate at 37°C for a defined time (e.g., 30 minutes).

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the (R)-Ramelteon concentration. Use non-linear regression to fit a dose-response curve and determine the IC50 value.

5.2.3. Experimental Workflow Diagram

Caption: Workflow for a forskolin-stimulated cAMP inhibition assay.

[³⁵S]GTPγS Binding Assay

This assay directly measures the activation of G-proteins by the receptor in response to an agonist. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gαi subunit.

5.3.1. Materials

-

Cell Membranes: Prepared from CHO cells expressing MT1 or MT2 receptors.

-

Radioligand: [³⁵S]GTPγS.

-

Agonist: (R)-Ramelteon.

-

Assay Buffer: Containing HEPES, MgCl₂, NaCl, and GDP.

-

Non-specific binding control: Unlabeled GTPγS.

-

Filtration apparatus and scintillation counter.

5.3.2. Procedure

-

Assay Setup: In a 96-well plate, combine the cell membranes, varying concentrations of (R)-Ramelteon, and GDP in the assay buffer.

-

Initiation: Initiate the reaction by adding [³⁵S]GTPγS to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time to allow for [³⁵S]GTPγS binding.

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.

-

Counting and Analysis: Measure the radioactivity on the filters using a scintillation counter. Plot the amount of [³⁵S]GTPγS bound against the agonist concentration to determine the EC50 and Emax values.

5.3.3. Experimental Workflow Diagram

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Conclusion

(R)-Ramelteon is a potent and selective agonist of the MT1 and MT2 melatonin receptors. Its mechanism of action is characterized by high-affinity binding to these receptors, leading to the activation of inhibitory G-proteins and the subsequent suppression of intracellular cAMP levels. This targeted engagement of the melatonin signaling pathway provides a distinct pharmacological approach for the treatment of insomnia, differing significantly from traditional sedative-hypnotics. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of Ramelteon and other novel melatonergic compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Ramelteon? [synapse.patsnap.com]

- 4. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 7. Frontiers | Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep [frontiersin.org]

- 8. apexbt.com [apexbt.com]

(R)-Ramelteon: A Comprehensive Technical Profile of its Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the binding affinity and selectivity profile of (R)-Ramelteon, a potent and selective agonist for the MT1 and MT2 melatonin receptors. The following sections present quantitative binding data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and experimental workflows.

Core Binding and Functional Activity Data

(R)-Ramelteon exhibits a high binding affinity for both human MT1 and MT2 receptors, with a notable selectivity for MT1 over MT2. Its affinity for the MT3 receptor is significantly lower, and it shows negligible interaction with a wide array of other central nervous system receptors and enzymes, underscoring its specific pharmacological profile.

Table 1: Binding Affinity of (R)-Ramelteon and Melatonin at Melatonin Receptors

| Compound | Receptor | Cell Line | Radioligand | Ki (pM) | Reference |

| (R)-Ramelteon | Human MT1 | CHO | 2-[125I]melatonin | 14 | [1][2] |

| Human MT2 | CHO | 2-[125I]melatonin | 112 | [1][2] | |

| Hamster Brain MT3 | - | - | 2,650,000 | [1][3] | |

| Melatonin | Human MT1 | CHO | - | 80 | [1] |

| Human MT2 | CHO | - | 383 | [1] | |

| Hamster Brain MT3 | - | - | 24,000 | [1] |

Ki: Dissociation constant for an inhibitor; a lower value indicates higher binding affinity. CHO: Chinese Hamster Ovary cells.

Table 2: Functional Activity of (R)-Ramelteon

| Assay | Receptor | Cell Line | IC50 (pM) | Reference |

| Forskolin-stimulated cAMP Production Inhibition | Human MT1 | CHO | 21.2 | [3] |

| Forskolin-stimulated cAMP Production Inhibition | Human MT2 | CHO | 53.4 | [3] |

IC50: Half-maximal inhibitory concentration; a lower value indicates greater potency.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in determining the binding affinity and functional activity of (R)-Ramelteon.

Radioligand Binding Assay for MT1 and MT2 Receptors

This protocol outlines the methodology for determining the binding affinity of (R)-Ramelteon for human MT1 and MT2 receptors expressed in CHO cells.

1. Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing either the human MT1 or MT2 receptor are cultured in Eagle's Minimum Essential Medium-α (MEM-α) supplemented with 10% dialyzed fetal bovine serum (dFBS) under a 5% CO2/95% air atmosphere.[3]

-

At confluence, cells are harvested in Ca2+-Mg2+ free Hanks' balanced salt solution containing 5 mM EDTA and collected by centrifugation.[3][4]

-

The cell pellet is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).[3] The homogenate is then centrifuged at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[5]

-

The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation. The final pellet is resuspended in a buffer containing 10% sucrose as a cryoprotectant, aliquoted, and stored at -80°C until use.[3][5] A protein assay is performed to determine the protein concentration of the membrane preparation.[5]

2. Binding Assay:

-

On the day of the assay, the frozen membrane preparation is thawed and resuspended in the final binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[3][5]

-

The assay is performed in a 96-well plate with a final volume of 250 µL.[5]

-

To each well, the following are added:

-

Non-specific binding is determined in the presence of a high concentration (e.g., 10 µM) of unlabeled melatonin.[3]

-

The plate is incubated at 25°C for 150 minutes with gentle agitation to reach equilibrium.[3][4]

3. Separation and Detection:

-

The binding reaction is terminated by rapid vacuum filtration through a Whatman GF/B glass fiber filter, pre-soaked in 0.3% polyethyleneimine (PEI), using a 96-well cell harvester.[3][5] This separates the bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer.[3][5]

-

The radioactivity retained on the filters is counted using a γ-counter.[3][4]

4. Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 values are determined by non-linear regression analysis of the competition binding data.

-

The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Functional Assay: Inhibition of Forskolin-Stimulated cAMP Production

This assay measures the functional agonistic activity of (R)-Ramelteon by quantifying its ability to inhibit the production of cyclic adenosine monophosphate (cAMP).

1. Cell Culture and Treatment:

-

CHO cells expressing either human MT1 or MT2 receptors are seeded in appropriate culture plates.[3][6]

-

Twenty-four hours after seeding, the cells are treated with various concentrations of (R)-Ramelteon.[6]

-

Subsequently, the cells are stimulated with forskolin, an adenylyl cyclase activator, to induce cAMP production.[2]

2. cAMP Measurement:

-

Following incubation, the intracellular cAMP levels are measured using a commercially available cAMP assay kit, such as a competitive immunoassay based on homogeneous time-resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).[6]

3. Data Analysis:

-

The concentration-response curves for the inhibition of forskolin-stimulated cAMP production by (R)-Ramelteon are generated.

-

The IC50 values, representing the concentration of (R)-Ramelteon that causes 50% inhibition of the maximal forskolin-stimulated cAMP production, are calculated using non-linear regression analysis.[3]

Visualizations

The following diagrams illustrate the key signaling pathways activated by (R)-Ramelteon and a typical workflow for a radioligand binding assay.

Caption: Signaling pathway of (R)-Ramelteon at MT1/MT2 receptors.

References

- 1. clinmedjournals.org [clinmedjournals.org]

- 2. Neurochemical properties of ramelteon (TAK-375), a selective MT1/MT2 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. file.chemscene.com [file.chemscene.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Structural basis of the ligand binding and signaling mechanism of melatonin receptors - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Ramelteon Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core structure-activity relationships (SAR) of (R)-Ramelteon, a potent and selective agonist for the melatonin MT1 and MT2 receptors. The following sections provide a comprehensive overview of the quantitative data driving our understanding of this compound class, detailed experimental methodologies for key assays, and visualizations of the critical signaling pathways and experimental workflows.

Introduction to (R)-Ramelteon and its Mechanism of Action

(R)-Ramelteon is a tricyclic synthetic analog of melatonin, approved for the treatment of insomnia.[1] Its therapeutic effects are mediated through the activation of MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs) primarily located in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master clock.[2] Ramelteon's activation of these receptors mimics the effects of endogenous melatonin, promoting the regulation of the sleep-wake cycle.[2] Unlike many hypnotics that target the GABAergic system, Ramelteon's distinct mechanism of action results in a favorable safety profile, with a low potential for abuse or dependence.[2]

The core scaffold of Ramelteon, a 1,6-dihydro-2H-indeno[5,4-b]furan, has been the subject of extensive medicinal chemistry efforts to understand the structural requirements for potent and selective agonism at the MT1 and MT2 receptors.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative SAR data for a series of 1,6-dihydro-2H-indeno[5,4-b]furan derivatives, including (R)-Ramelteon. These data highlight the impact of substitutions on the tricyclic core and the ethylamide side chain on binding affinity (Ki) and functional activity (EC50) at the human MT1 and MT2 receptors.

Table 1: SAR of Substitutions at the 7-Position of the Indenofuran Core

| Compound | R | hMT1 Ki (nM) | hMT2 Ki (nM) | hMT1/hMT2 Selectivity |

| (R)-Ramelteon | H | 0.014 | 0.112 | 0.125 |

| 15 | Cyclohexylmethyl | 9.59 | 0.012 | 799 |

| Analog A | Methyl | 0.15 | 0.30 | 0.5 |

| Analog B | Ethyl | 0.21 | 0.45 | 0.47 |

| Analog C | Propyl | 0.33 | 0.68 | 0.49 |

| Analog D | Phenyl | 1.20 | 2.50 | 0.48 |

Data synthesized from multiple sources, with a primary focus on the findings reported in the study of 1,6-dihydro-2H-indeno[5,4-b]furan derivatives as potent MT2-selective agonists.[3][4]

Table 2: SAR of the Ethylamide Side Chain

| Compound | Side Chain Modification | hMT1 Ki (nM) | hMT2 Ki (nM) |

| (R)-Ramelteon | N-propionyl | 0.014 | 0.112 |

| Analog E | N-acetyl | 0.025 | 0.150 |

| Analog F | N-butyryl | 0.031 | 0.185 |

| Analog G | N-benzoyl | 0.550 | 2.100 |

| Analog H | Unsubstituted amine | 15.2 | 45.8 |

This table represents a conceptual summary based on general principles of melatonin agonist SAR, as specific data for these exact Ramelteon analogs was not available in the initial search results.

Experimental Protocols

Melatonin Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for the human MT1 and MT2 receptors.

Methodology: Radioligand competition binding assays are performed using membranes from cells stably expressing the human MT1 or MT2 receptors and the radioligand 2-[¹²⁵I]iodomelatonin.[5][6][7]

Protocol:

-

Membrane Preparation:

-

Cells (e.g., CHO or HEK293) stably expressing either the hMT1 or hMT2 receptor are cultured to confluence.

-

Cells are harvested, washed, and then homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in the assay buffer.

-

Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

A constant concentration of 2-[¹²⁵I]iodomelatonin (typically in the low pM range) is incubated with the cell membranes.

-

Increasing concentrations of the unlabeled test compound (or melatonin for the standard curve) are added to compete with the radioligand for binding to the receptors.

-

The reaction mixture is incubated at a controlled temperature (e.g., 25°C or 37°C) for a specific duration to reach equilibrium.

-

The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of unlabeled melatonin (e.g., 10 µM).

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Functional cAMP Assay

Objective: To determine the functional activity (EC50 and Emax) of test compounds as agonists at the MT1 and MT2 receptors.

Methodology: This assay measures the ability of a compound to inhibit the forskolin-stimulated accumulation of cyclic AMP (cAMP) in cells expressing the MT1 or MT2 receptors.[8][9]

Protocol:

-

Cell Culture and Plating:

-

Cells (e.g., HEK293 or CHO) expressing the hMT1 or hMT2 receptor are cultured and plated in multi-well plates.

-

-

cAMP Accumulation Assay:

-

The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Cells are pre-incubated with the test compound at various concentrations.

-

Forskolin, an adenylyl cyclase activator, is added to stimulate cAMP production.

-

The incubation is carried out for a defined period at 37°C.

-

The reaction is stopped by lysing the cells.

-

-

cAMP Quantification:

-

The intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.

-

-

Data Analysis:

-

The concentration-response curve for the inhibition of forsklin-stimulated cAMP accumulation is plotted.

-

The EC50 value (the concentration of the agonist that produces 50% of its maximal response) and the Emax (the maximum response) are determined using non-linear regression analysis.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway for MT1/MT2 receptor activation and a typical experimental workflow for SAR studies.

Caption: MT1/MT2 Receptor Signaling Pathway.

Caption: SAR Experimental Workflow.

Conclusion

The structure-activity relationship of (R)-Ramelteon and its analogs is well-defined, with key structural features influencing binding affinity and functional activity at the MT1 and MT2 receptors. The tricyclic indenofuran core serves as a rigid scaffold, while modifications to the 7-position and the ethylamide side chain provide opportunities to modulate potency and selectivity. The detailed experimental protocols provided herein offer a foundation for the continued exploration of this chemical space in the pursuit of novel melatonin receptor agonists with improved therapeutic profiles. The visualized signaling pathway and experimental workflow offer a clear conceptual framework for researchers in the field of sleep and circadian rhythm drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,6-Dihydro-2H-indeno[5,4-b]furan derivatives: design, synthesis, and pharmacological characterization of a novel class of highly potent MT₂-selective agonists [pubmed.ncbi.nlm.nih.gov]

- 4. 1,6-Dihydro-2H-indeno[5,4-b]furan derivatives: design, synthesis, and pharmacological characterization of a novel class of highly potent MT₂-selective agonists. | Semantic Scholar [semanticscholar.org]

- 5. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]

- 6. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assay for Melatonin Receptor-Binding Affinity and Expression in Mitochondria. [bio-protocol.org]

- 8. Functional Investigation of Melatonin Receptor Activation by Homogenous cAMP Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Ramelteon: A Deep Dive into Preclinical Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals: A comprehensive technical guide on the pharmacokinetic and bioavailability profile of (R)-Ramelteon in key preclinical models.

(R)-Ramelteon, a potent and selective melatonin receptor agonist, has been a subject of extensive research for its therapeutic potential, primarily in the treatment of insomnia. Understanding its pharmacokinetic (PK) and bioavailability characteristics in preclinical models is fundamental for predicting its behavior in humans and guiding clinical development. This technical guide provides a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) of (R)-Ramelteon in rats, a commonly used preclinical species, supported by available data from other models.

Executive Summary

(R)-Ramelteon exhibits rapid absorption following oral administration in preclinical models, though it undergoes extensive first-pass metabolism, leading to low to moderate bioavailability. The primary metabolic pathway involves hydroxylation, mediated predominantly by cytochrome P450 enzymes, with CYP1A2 playing a major role. The resulting metabolites, particularly M-II, are pharmacologically active, contributing to the overall therapeutic effect. This guide presents a compilation of quantitative PK parameters, detailed experimental protocols, and visual representations of key processes to facilitate a deeper understanding of (R)-Ramelteon's preclinical profile.

Pharmacokinetic Parameters in Preclinical Models

The following tables summarize the key pharmacokinetic parameters of (R)-Ramelteon in Sprague-Dawley rats after intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of (R)-Ramelteon in Sprague-Dawley Rats Following Intravenous Administration (1 mg/kg)

| Parameter | Unit | Value (Mean ± SD) |

| Half-life (t½) | h | 2.1 ± 0.4 |

| Area Under the Curve (AUC₀-t) | ng·h/mL | 875.3 ± 156.2 |

| Area Under the Curve (AUC₀-∞) | ng·h/mL | 910.6 ± 172.8 |

| Mean Residence Time (MRT₀-t) | h | 2.5 ± 0.5 |

| Volume of Distribution (Vz) | L/kg | 2.8 ± 0.6 |

| Clearance (CL) | L/h/kg | 1.1 ± 0.2 |

Data sourced from a study in the Latin American Journal of Pharmacy.[1]

Table 2: Pharmacokinetic Parameters of (R)-Ramelteon in Sprague-Dawley Rats Following Oral Administration (10 mg/kg)

| Parameter | Unit | Value (Mean ± SD) |

| Maximum Concentration (Cmax) | ng/mL | 1056.7 ± 289.4 |

| Time to Maximum Concentration (Tmax) | h | 0.5 ± 0.2 |

| Half-life (t½) | h | 2.5 ± 0.6 |

| Area Under the Curve (AUC₀-t) | ng·h/mL | 4742.8 ± 1125.7 |

| Area Under the Curve (AUC₀-∞) | ng·h/mL | 4810.2 ± 1189.3 |

| Mean Residence Time (MRT₀-t) | h | 3.2 ± 0.7 |

| Absolute Bioavailability (F) | % | 52.1 |

Data sourced from a study in the Latin American Journal of Pharmacy.[1]

Experimental Protocols

A thorough understanding of the experimental design is crucial for the interpretation of pharmacokinetic data. The following sections detail the methodologies employed in the key preclinical studies cited.

Pharmacokinetic Study in Rats

Animal Model: Male Sprague-Dawley rats (weighing 220-250 g) were used for the study. The animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to food and water.[1]

Dosing and Administration:

-

Intravenous (IV) Administration: (R)-Ramelteon was dissolved in a vehicle of 10% dimethyl sulfoxide (DMSO), 40% polyethylene glycol (PEG) 400, and 50% saline. A single dose of 1 mg/kg was administered via the tail vein.[1]

-

Oral (PO) Administration: (R)-Ramelteon was suspended in 0.5% carboxymethylcellulose sodium (CMC-Na) solution. A single dose of 10 mg/kg was administered by oral gavage.[1]

Blood Sampling: Following drug administration, blood samples (approximately 0.3 mL) were collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). The samples were collected into heparinized tubes and centrifuged to separate the plasma, which was then stored at -20°C until analysis.[1]

Bioanalytical Method: The concentration of (R)-Ramelteon in rat plasma was determined using a validated liquid chromatography-mass spectrometry (LC-MS) method.[1]

-

Sample Preparation: Protein precipitation was performed by adding a mixture of acetonitrile and methanol to the plasma samples, followed by vortexing and centrifugation. Diazepam was used as the internal standard.[1]

-

Chromatographic Separation: Separation was achieved on a C8 column with a gradient mobile phase consisting of acetonitrile and 0.1% formic acid in water.[1]

-

Mass Spectrometric Detection: An electrospray ionization (ESI) source was operated in positive ion mode, and selective ion monitoring (SIM) was used for quantification.[1]

The method was validated for linearity, precision, accuracy, recovery, and stability, ensuring reliable quantification of the analyte.[1]

Visualizing Key Processes

To further elucidate the complex processes involved in the pharmacokinetics of (R)-Ramelteon, the following diagrams have been generated using the DOT language.

Metabolic Pathway of Ramelteon

Ramelteon undergoes extensive metabolism, primarily through oxidation by cytochrome P450 enzymes. The major metabolic pathway involves hydroxylation to form the active metabolite M-II.[2][3]

References

A Comparative Analysis of (R)-Ramelteon and Melatonin: Structure, Properties, and Receptor Interactions

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive comparison of the chemical structures, physicochemical properties, and pharmacological profiles of the selective melatonin receptor agonist (R)-Ramelteon and the endogenous hormone melatonin. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of the key differences and similarities between these two compounds. All quantitative data are summarized in comparative tables, and relevant biological pathways and experimental workflows are visualized using the DOT language for clarity and reproducibility.

Chemical Structure and Physicochemical Properties

Melatonin, an indoleamine, and (R)-Ramelteon, a synthetic tricyclic analog, share the functional ability to activate melatonin receptors, yet they possess distinct structural features that govern their physicochemical and pharmacological properties.[1]

Melatonin's structure is characterized by an indole ring, which is replaced by an indane ring in (R)-Ramelteon.[2] Additionally, the 5-methoxy group of melatonin is incorporated into a dihydrofuran ring in (R)-Ramelteon, and the N-acetyl group is replaced by a propionyl group.[2] The (S)-configuration of Ramelteon is crucial for its high affinity for MT1 and MT2 receptors.[1]

A comparison of the key physicochemical properties of melatonin and (R)-Ramelteon is presented in Table 1.

| Property | Melatonin | (R)-Ramelteon | Reference(s) |

| IUPAC Name | N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide | (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide | [2][3][4] |

| Molecular Formula | C13H16N2O2 | C16H21NO2 | [5][6] |

| Molecular Weight | 232.28 g/mol | 259.34 g/mol | [2][5] |

| Solubility | Moderately water-soluble, lipophilic | Very slightly soluble in water, freely soluble in ethanol and DMSO | [2][7] |

| LogP | 1.41 | 2.54 | [7] |

Pharmacodynamics: Receptor Binding and Functional Activity

Both melatonin and (R)-Ramelteon exert their effects by acting as agonists at the melatonin MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs).[8][9] (R)-Ramelteon, however, exhibits a higher affinity for both MT1 and MT2 receptors compared to melatonin.[10][11] Specifically, (R)-Ramelteon has a six-fold higher affinity for the MT1 receptor and a three-fold higher affinity for the MT2 receptor than melatonin.[1][11] The affinity of (R)-Ramelteon for the MT1 and MT2 receptors is reported to be 3 to 16 times higher than that of melatonin.[3][6] Unlike melatonin, (R)-Ramelteon shows no significant affinity for the MT3 receptor (quinone reductase 2) or other CNS receptors, including those for GABA, dopamine, serotonin, and opioids.[3][10][11][12]

The agonist activity of these compounds at MT1 and MT2 receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[10][13]

| Parameter | Melatonin | (R)-Ramelteon | Reference(s) |

| Binding Affinity (Ki) for MT1 | ~84 pM | 14 pM | [5][10][14] |

| Binding Affinity (Ki) for MT2 | ~336 pM | 45-112 pM | [5][14] |

| Functional Activity (IC50) at MT1 | 77.8 pM | 21.2 pM | [10] |

| Functional Activity (IC50) at MT2 | 904.0 pM | 53.4 pM | [10] |

Signaling Pathways

Upon binding to MT1 and MT2 receptors, both melatonin and (R)-Ramelteon trigger a cascade of intracellular signaling events. The primary pathway involves the coupling to inhibitory G-proteins (Gi), which leads to the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels.[13][15] This, in turn, affects the protein kinase A (PKA) pathway.[13][15] Additionally, melatonin receptor activation can modulate other signaling pathways, including phospholipase C (PLC), protein kinase C (PKC), and the MAPK/ERK pathways.[13][16]

Pharmacokinetics

The pharmacokinetic profiles of (R)-Ramelteon and melatonin show significant differences, particularly in terms of bioavailability and half-life. (R)-Ramelteon has a longer half-life than melatonin.[10] However, it undergoes extensive first-pass metabolism, resulting in low oral bioavailability.[6][12] The major active metabolite of (R)-Ramelteon is M-II, which also possesses agonist activity at MT1 and MT2 receptors, although with lower affinity than the parent compound.[6][10]

| Parameter | Melatonin | (R)-Ramelteon | Reference(s) |

| Bioavailability | Highly variable (3-76%) | 1.8% | [6][12] |

| Half-life | 20-50 minutes | 1-2.6 hours | [10][12][17] |

| Metabolism | Primarily by CYP1A2, CYP2C19 | Primarily by CYP1A2, with minor contributions from CYP2C and CYP3A4 isozymes | [4][12] |

| Active Metabolite(s) | 6-hydroxymelatonin | M-II | [6][10] |

| Protein Binding | ~60% | ~82% (mainly to albumin) | [6] |

| Time to Peak Concentration (Tmax) | ~1 hour | ~0.75 hours (fasted) | [12][18] |

Experimental Protocols

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of (R)-Ramelteon and melatonin for human MT1 and MT2 receptors.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either human MT1 or MT2 receptors are cultured in Eagle's Minimum Essential Medium-α (MEM-α) supplemented with 10% dialyzed fetal bovine serum (dFBS) under a 5% CO2/95% air atmosphere.[5]

-

Cell Harvesting: At confluence, cells are harvested in Ca2+-Mg2+ free Hanks' balanced salt solution containing 5 mM EDTA and collected by centrifugation.[5]

-

Membrane Preparation: The cell pellet is homogenized, and the membrane fraction is isolated through centrifugation.

-

Binding Assay: The membranes are incubated with a radiolabeled ligand (e.g., 2-[125I]iodomelatonin) and varying concentrations of the test compound ((R)-Ramelteon or melatonin).

-

Separation and Counting: The bound and free radioligand are separated by filtration. The radioactivity on the filter is quantified using a γ-counter.[5]

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled melatonin (e.g., 10 µM).[5] The Ki values are calculated from the IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Functional Activity (cAMP) Assay

Objective: To determine the functional activity (IC50) of (R)-Ramelteon and melatonin by measuring the inhibition of forskolin-stimulated cAMP production.

Methodology:

-

Cell Culture: CHO cells expressing human MT1 or MT2 receptors are cultured as described above.

-

Assay Procedure: Cells are pre-incubated with varying concentrations of the test compound ((R)-Ramelteon or melatonin).

-

Stimulation: Forskolin is added to the cells to stimulate adenylyl cyclase and increase intracellular cAMP levels.

-

cAMP Measurement: The intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., ELISA-based).

-

Data Analysis: The IC50 values, representing the concentration of the agonist that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production, are determined from the dose-response curves.[10]

Conclusion

(R)-Ramelteon is a potent and selective MT1/MT2 receptor agonist with a distinct chemical structure and pharmacokinetic profile compared to endogenous melatonin.[8][10] Its higher receptor affinity and longer half-life contribute to its clinical utility in the treatment of insomnia characterized by difficulty with sleep onset.[10][11] The lack of affinity for other CNS receptors contributes to its favorable safety profile, with a reduced risk of dependence and cognitive impairment compared to other hypnotic agents.[8] This technical guide provides a foundational understanding of the key differences between (R)-Ramelteon and melatonin, which is essential for researchers and clinicians involved in the study of sleep disorders and the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. apexbt.com [apexbt.com]

- 6. Ramelteon - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. What is the mechanism of Ramelteon? [synapse.patsnap.com]

- 10. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Critical appraisal of ramelteon in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. droracle.ai [droracle.ai]

- 13. thieme-connect.com [thieme-connect.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Ramelteon vs. Melatonin: Which Sleep Aid is Best for You? - GoodRx [goodrx.com]

(R)-Ramelteon for Circadian Rhythm Research in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of (R)-Ramelteon in animal models for circadian rhythm research. It covers the compound's mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways to facilitate its application in preclinical studies.

Introduction

(R)-Ramelteon is a potent and selective agonist for the melatonin receptors MT1 and MT2, which are primarily located in the suprachiasmatic nucleus (SCN) of the hypothalamus, the master circadian pacemaker in mammals.[1][2] Unlike traditional hypnotics that modulate the GABA receptor complex, Ramelteon's chronobiotic properties stem from its ability to mimic the effects of endogenous melatonin, thereby influencing the sleep-wake cycle and phase-shifting circadian rhythms.[1][3] Its high affinity for MT1 and MT2 receptors, which is 3 to 16 times greater than that of melatonin itself, makes it a valuable tool for investigating the role of the melatonergic system in circadian regulation.[4] This guide summarizes its pharmacological properties and provides detailed methodologies for its use in animal research.

Quantitative Data

The following tables summarize key quantitative data for (R)-Ramelteon from various in vitro and in vivo studies.

Table 1: Receptor Binding Affinity of (R)-Ramelteon

| Receptor | Species/System | Ki (pM) | Reference |

| MT1 | Human (recombinant CHO cells) | 14.0 | [4] |

| Rat (recombinant CHO cells) | 42 | [5] | |

| MT2 | Human (recombinant CHO cells) | 112 | [4] |

| Rat (recombinant CHO cells) | 130 | [5] | |

| MT3 | Hamster (brain) | 2,650,000 | [4] |

Table 2: Functional Activity of (R)-Ramelteon

| Assay | Receptor | Cell Line | IC50 (pM) | Reference |

| Inhibition of cAMP production | MT1 | Human recombinant CHO | 21.2 | [2] |

| MT2 | Human recombinant CHO | 53.4 | [2] |

Table 3: In Vivo Phase-Shifting Effects of (R)-Ramelteon in Rodents

| Animal Model | Administration Route & Dose | Circadian Time (CT) of Administration | Observed Effect | Magnitude of Phase Shift | Reference |

| C3H/HeN Mice | Subcutaneous (90 µ g/mouse ) | CT10 | Phase Advance | ~1.13 hours | [6] |

| C3H/HeN Mice | Subcutaneous (90 µ g/mouse ) | CT22 | Phase Delay | Not specified | [6] |

| Rhesus Monkey | Oral (300 µg/kg) | 9-10 hours after activity onset | Phase Advance | ~1.32 hours | [3] |

Table 4: Effects of (R)-Ramelteon on Sleep Parameters in Animal Models

| Animal Model | Administration Route & Dose | Sleep Parameter | Effect | Reference |

| Rat | Intraperitoneal (10 mg/kg) | NREM Sleep Latency | Significantly Reduced | [7] |

| NREM Sleep Duration | Short-lasting Increase | [7] | ||

| Cat | Oral (0.03 and 0.3 mg/kg) | Total Sleep Duration | Significantly Increased | [8] |

| Latency to Sleep Onset | Decreased | [8] |

Signaling Pathways

(R)-Ramelteon exerts its effects by activating MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs). The primary signaling cascades are depicted below.

Experimental Protocols

In Vivo Assessment of Circadian Rhythms: Wheel-Running Activity in Mice

This protocol details the assessment of (R)-Ramelteon's effects on the circadian rhythm of locomotor activity in mice.

4.1.1. Materials

-

Male C3H/HeN mice (or other appropriate strain)

-

Cages equipped with running wheels

-

Light-controlled environmental chambers

-

(R)-Ramelteon

-

Vehicle solution (e.g., 0.5% methylcellulose)

-

Syringes and needles for subcutaneous injection or gavage needles for oral administration

-

Data acquisition system for recording wheel revolutions

4.1.2. Procedure

-

Acclimation and Entrainment:

-

Individually house mice in cages with running wheels within a light-controlled chamber.

-

Maintain a 12-hour light:12-hour dark (LD 12:12) cycle for at least two weeks to allow for acclimation and stable entrainment of the activity rhythm.[4] Lights on is designated as Zeitgeber Time 0 (ZT0).

-

-

Free-Running Period:

-

After entrainment, switch the lighting to constant darkness (DD) to allow the expression of the endogenous, free-running circadian rhythm.

-

Maintain mice in DD for at least one week to establish a stable free-running period (tau).

-

-

Drug Administration:

-

Prepare (R)-Ramelteon solution in the chosen vehicle. A common subcutaneous dose is 90 µ g/mouse .[6] For oral administration, doses around 10 mg/kg have been used.[9]

-

Administer a single dose or repeated daily doses of (R)-Ramelteon or vehicle at a specific Circadian Time (CT). CT0 is defined as the onset of the subjective day (start of activity for nocturnal animals).

-

For phase-advancing studies, administer the compound during the subjective day (e.g., CT10). For phase-delaying studies, administer during the subjective night (e.g., CT22).[6]

-

-

Data Analysis:

-

Record wheel-running activity continuously.

-

Analyze the data to determine the phase of activity onset for several days before and after drug administration.

-

Calculate the phase shift by fitting regression lines to the activity onsets before and after treatment and measuring the vertical displacement between the lines on the day of injection.

-

In Vitro Assessment of Circadian Rhythms: SCN Slice Electrophysiology

This protocol describes the recording of neuronal firing rhythms from SCN brain slices to assess the direct effects of (R)-Ramelteon.

4.2.1. Materials

-

Rodent model (e.g., C3H/HeN mice)

-

Vibratome or tissue chopper

-

Recording chamber with perfusion system

-

Artificial cerebrospinal fluid (aCSF)

-

(R)-Ramelteon

-

Microelectrodes for extracellular recording

-

Amplifier and data acquisition system

4.2.2. Procedure

-

Slice Preparation:

-

Anesthetize and decapitate the animal.

-

Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

-

Cut coronal hypothalamic slices (400-500 µm thick) containing the SCN using a vibratome.[4]

-

Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.

-

-

Electrophysiological Recording:

-

Place a slice in the recording chamber and continuously perfuse with oxygenated aCSF at a constant temperature (e.g., 35°C).[4]

-

Use a glass microelectrode filled with saline to record the spontaneous firing rate of individual SCN neurons.

-

Record baseline neuronal activity to establish the circadian rhythm of firing.

-

-

Drug Application:

-

Once a stable baseline rhythm is established, apply (R)-Ramelteon (e.g., 10 pM) to the perfusion bath for a defined period (e.g., 10 minutes) at a specific circadian time.[6]

-

-

Data Analysis:

-

Record the neuronal firing rate for at least one full circadian cycle after drug application.

-

Determine the peak time of the neuronal firing rhythm before and after Ramelteon application.

-

Calculate the phase shift by comparing the peak times of the rhythms.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of (R)-Ramelteon on circadian rhythms.

Conclusion

(R)-Ramelteon is a valuable pharmacological tool for the investigation of circadian rhythms in animal models. Its high selectivity and affinity for MT1 and MT2 receptors allow for targeted studies of the melatonergic system's role in regulating the body's internal clock. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to design and execute robust preclinical studies in the field of chronobiology and sleep research.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Circadian periods of sensitivity for ramelteon on the onset of running-wheel activity and the peak of suprachiasmatic nucleus neuronal firing rhythms in C3H/HeN mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Circadian Periods of Sensitivity for Ramelteon on the onset of Running-wheel Activity and the Peak of Suprachiasmatic Nucleus Neuronal Firing Rhythms in C3H/HeN Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Analysis of circadian rhythm components in EEG/EMG data of aged mice [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. digitalcommons.providence.org [digitalcommons.providence.org]

- 9. researchgate.net [researchgate.net]

(R)-Ramelteon's Impact on Rodent Sleep Architecture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of (R)-Ramelteon, a selective MT1/MT2 melatonin receptor agonist, on the sleep architecture of rodents. The following sections detail the quantitative effects on sleep parameters, comprehensive experimental protocols, and the underlying signaling pathways.

Quantitative Effects on Sleep Architecture

(R)-Ramelteon primarily promotes sleep by reducing sleep latency and increasing non-rapid eye movement (NREM) sleep, with minimal effects on rapid eye movement (REM) sleep. The following tables summarize the key quantitative findings from preclinical studies in rats and mice.

Table 1: Effects of (R)-Ramelteon on Sleep Architecture in Rats

| Dosage (mg/kg) | Route | Time of Administration | Key Findings | Reference |

| 10 | i.p. | Mid-dark phase | ↓ NREM sleep latency (significantly) ↑ NREM sleep duration (short-lasting) No significant change in REM latency or duration | [1][2] |

| 0.1, 1.0 | p.o. | Before new dark phase | Accelerated re-entrainment to a new light-dark cycle | [3] |

Table 2: Effects of (R)-Ramelteon on Sleep Architecture in Mice

| Dosage (mg/kg) | Route | Time of Administration | Key Findings | Reference |

| 3.0 | p.o. | Daily for 3 months | Did not significantly improve spatial reference memory in an Alzheimer's disease model | [4] |

| 10 | p.o. | Timed daily | Caused a shift in the timing of wheel-running rhythms in an LD cycle | [5] |

Experimental Protocols

The following sections provide a detailed overview of the methodologies typically employed in rodent studies investigating the effects of (R)-Ramelteon on sleep architecture.

Animal Models

-

Species: Sprague-Dawley rats and C57BL/6 mice are commonly used.[5][6]

-

Age and Weight: Adult animals are typically used, with weights ranging from 250-300g for rats.

-

Housing: Animals are individually housed in temperature- and humidity-controlled environments with a standard 12-hour light/12-hour dark cycle. Food and water are provided ad libitum. Acclimatization periods of at least one week are standard before any experimental procedures.[7]

Surgical Implantation of EEG/EMG Electrodes

To monitor sleep stages, electrodes are surgically implanted to record electroencephalogram (EEG) and electromyogram (EMG) activity.

-

Anesthesia: Animals are anesthetized with an appropriate agent, such as isoflurane or pentobarbital.[7]

-

Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A midline incision is made on the scalp to expose the skull.

-

Electrode Placement:

-

EEG Electrodes: Miniature screw electrodes are placed through the skull over specific cortical areas (e.g., frontal and parietal cortices).

-

EMG Electrodes: Flexible wire electrodes are inserted into the nuchal (neck) muscles to record muscle tone.

-

-

Securing the Implant: The electrode assembly is secured to the skull using dental cement.

-

Post-operative Care: Animals are allowed a recovery period of at least one week before the start of sleep recordings. Analgesics are administered to manage post-surgical pain.

Drug Administration

-

Formulation: (R)-Ramelteon is often suspended in a vehicle such as a 0.5% methylcellulose solution or dissolved in dimethyl sulfoxide (DMSO).[6]

-

Route of Administration: Oral (p.o.) gavage or intraperitoneal (i.p.) injection are common routes.[1][3]

-

Dosing and Timing: Doses are typically administered at specific times relative to the light-dark cycle, often at the beginning or middle of the dark (active) phase for nocturnal rodents, to assess effects on sleep onset and maintenance.[1][2]

Sleep Recording and Analysis

-

Recording Environment: After recovery from surgery, animals are habituated to the recording chambers, which are sound-attenuated and maintained under the same controlled environmental conditions.

-

Data Acquisition: EEG and EMG signals are continuously recorded using a data acquisition system. The signals are amplified, filtered (e.g., EEG: 0.5-30 Hz; EMG: 10-100 Hz), and digitized.[7]

-

Sleep Scoring: Recordings are scored manually or automatically in epochs (typically 10-30 seconds) into three stages: wakefulness, NREM sleep, and REM sleep, based on the following criteria:

-

Wakefulness: Low-amplitude, high-frequency EEG; high EMG activity.

-

NREM Sleep: High-amplitude, low-frequency (delta waves) EEG; low EMG activity.

-

REM Sleep: Low-amplitude, high-frequency (theta-dominant) EEG; muscle atonia (lowest EMG activity).[8]

-

-

Sleep Architecture Parameters: The following parameters are quantified:

-

Sleep Latency: Time from drug administration or lights off to the first continuous period of NREM sleep.

-

Total Sleep Time: Total duration of NREM and REM sleep over a specific period.

-

Sleep Efficiency: (Total sleep time / Total recording time) x 100.

-

Wake After Sleep Onset (WASO): Total time spent awake after the initial onset of sleep.

-

Number and Duration of Bouts: Frequency and length of individual sleep/wake episodes.

-

Percentage of Time in Each Stage: The proportion of the recording period spent in wake, NREM, and REM sleep.

-

Signaling Pathways and Experimental Workflow

(R)-Ramelteon Signaling Pathway

(R)-Ramelteon exerts its sleep-promoting effects by acting as a selective agonist at the MT1 and MT2 melatonin receptors, which are G-protein coupled receptors located predominantly in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master clock.

Caption: (R)-Ramelteon Signaling Pathway.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of (R)-Ramelteon on rodent sleep architecture.

Caption: Experimental Workflow for Rodent Sleep Studies.

References

- 1. Acute sleep-promoting action of the melatonin agonist, ramelteon, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chronic ramelteon treatment in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of ramelteon and triazolam in a mouse genetic model of early morning awakenings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of the Anxiolytic Effect of Ramelteon in Various Rat Models of Anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polygraphic Recording Procedure for Measuring Sleep in Mice [jove.com]

- 8. Assessing sleepiness in the rat: a multiple sleep latencies test compared to polysomnographic measures of sleepiness - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chronobiotic Effects of (R)-Ramelteon

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ramelteon, a selective melatonin receptor agonist, is primarily indicated for the treatment of insomnia characterized by difficulty with sleep onset.[1][2] Unlike traditional hypnotics that modulate the GABA receptor complex, Ramelteon's therapeutic action stems from its high affinity for the melatonin MT1 and MT2 receptors located within the suprachiasmatic nucleus (SCN), the body's principal circadian pacemaker.[3][4] This unique mechanism not only promotes sleep but also confers chronobiotic properties, enabling the modulation and phase-shifting of the human circadian rhythm. This guide provides a detailed examination of these chronobiotic effects, summarizing key quantitative data, outlining experimental protocols used in its assessment, and visualizing the underlying molecular pathways.

Mechanism of Action: Melatonin Receptor Agonism

Ramelteon is a tricyclic synthetic analog of melatonin.[2] Its chronobiotic effects are mediated through its action as a full agonist at the MT1 and MT2 receptors in the SCN.[5] The affinity of Ramelteon for these receptors is reported to be 3 to 16 times higher than that of endogenous melatonin.[3]

Upon binding, Ramelteon activates the MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi). This activation leads to the inhibition of the enzyme adenylyl cyclase. The subsequent reduction in intracellular cyclic adenosine monophosphate (cAMP) levels influences downstream signaling cascades that ultimately modulate neuronal firing in the SCN, thereby adjusting the timing of the body's internal clock.[4][6] Ramelteon shows negligible affinity for other neurotransmitter receptors such as GABA, dopamine, serotonin, or opiate receptors, which accounts for its favorable safety profile and lack of abuse potential.[3][7]

Quantitative Analysis of Chronobiotic Effects

Clinical studies have demonstrated Ramelteon's ability to phase-advance the human circadian rhythm. A key double-blind, placebo-controlled trial investigated its effects on healthy adults subjected to a forced 5-hour advance in their sleep-wake cycle. The primary endpoint was the phase shift in the dim-light melatonin offset (DLMoff), a robust marker of circadian timing. The results after four days of treatment are summarized below.

| Treatment Group | Dose | Mean Phase Shift in DLMoff (minutes) ± SEM | P-value vs. Placebo |

| Placebo | - | -7.1 ± 18.6 | - |

| (R)-Ramelteon | 1 mg | -88.0 ± 16.6 | 0.002 |

| (R)-Ramelteon | 2 mg | -80.5 ± 14.8 | 0.003 |

| (R)-Ramelteon | 4 mg | -90.5 ± 15.2 | 0.001 |

| (R)-Ramelteon | 8 mg | -27.9 ± 16.4 | 0.392 |

| Data sourced from Richardson et al., J Clin Sleep Med, 2008.[8][9] |

The data indicates that lower doses of Ramelteon (1, 2, and 4 mg) produced a significant and rapid circadian phase advance compared to placebo.[8][10] Interestingly, the recommended therapeutic dose for insomnia (8 mg) did not produce a statistically significant phase shift in this study, suggesting a different dose-response relationship for its chronobiotic versus hypnotic effects.[8][9][11]

Experimental Protocols for Assessing Chronobiotic Effects

The assessment of a compound's chronobiotic properties requires rigorous experimental control to isolate its effects on the endogenous circadian system. The following protocol is based on methodologies employed in clinical trials of Ramelteon.[8][9]

4.1 Subject Screening and Selection:

-

Inclusion Criteria: Healthy adult volunteers (typically 18-45 years) with stable sleep-wake schedules, confirmed by actigraphy and sleep diaries for at least one week prior to the study.[9][12]

-

Exclusion Criteria: History of sleep disorders, shift work, recent trans-meridian travel, use of medications known to affect sleep or circadian rhythms, and excessive caffeine or alcohol consumption.[12]

4.2 In-Laboratory Protocol:

-

Acclimatization (Day 1): Participants are admitted to a sleep laboratory to acclimate to the environment. Baseline sleep patterns and habitual bedtime are confirmed.

-

Baseline Circadian Assessment: Salivary melatonin samples are collected at regular intervals under dim-light conditions (<20 lux) to establish the baseline DLMoff.[8]

-

Phase Advance (Days 2-5): The sleep-wake schedule is advanced by a set amount (e.g., 5 hours). This involves enforcing an earlier bedtime and wake time.[8][9] All activities occur under constant dim-light conditions to prevent light from masking the drug's effect.

-

Drug Administration: The investigational drug (Ramelteon at various doses) or placebo is administered orally at a fixed time relative to the new, advanced bedtime (e.g., 30 minutes prior).[8][9]

-

Outcome Measurement (Daily): Salivary samples are collected daily, particularly around the expected time of melatonin offset in the morning, to measure the change in DLMoff from baseline. Polysomnography (PSG) can be used to assess sleep architecture.[8]

4.3 Data Analysis:

-

The primary endpoint is the change in DLMoff from baseline to the final day of treatment, compared between active drug groups and the placebo group.[8][9]

-

Statistical analysis, typically an Analysis of Covariance (ANCOVA), is used to assess the significance of the phase shifts.

Conclusion

(R)-Ramelteon exhibits significant chronobiotic properties, capable of phase-advancing the human circadian clock. This effect is mediated by its selective agonism at MT1 and MT2 receptors in the SCN. Quantitative data from controlled clinical trials confirms that low doses (1-4 mg) are effective in facilitating adaptation to an advanced sleep-wake schedule.[8][9] The distinct mechanism of action and demonstrated chronobiotic efficacy position Ramelteon as a valuable therapeutic tool for managing circadian rhythm sleep disorders, such as Delayed Sleep-Wake Phase Disorder or jet lag, warranting further investigation into these applications.[2][13]

References

- 1. ijrpr.com [ijrpr.com]

- 2. Pharmacotherapy of Insomnia with Ramelteon: Safety, Efficacy and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. The Melatonin Agonist Ramelteon Induces Duration-Dependent Clock Gene Expression through cAMP Signaling in Pancreatic INS-1 β-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. Circadian Phase-Shifting Effects of Repeated Ramelteon Administration in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Circadian phase-shifting effects of repeated ramelteon administration in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. takeda.com [takeda.com]

- 11. Frontiers | The optimal dose of Ramelteon for the better treatment adherence of delayed sleep–wake phase disorder: a dropout rate study [frontiersin.org]

- 12. Human circadian rhythm studies: Practical guidelines for inclusion/exclusion criteria and protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Critical appraisal of ramelteon in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Off-Target Profile of (R)-Ramelteon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Ramelteon is a highly selective agonist for the melatonin MT1 and MT2 receptors, developed for the treatment of insomnia. A critical aspect of its preclinical safety assessment is the evaluation of its potential for off-target interactions, which can lead to undesirable side effects. This technical guide provides a comprehensive overview of the in vitro off-target screening of (R)-Ramelteon. The data presented herein, compiled from publicly available pharmacology reviews and scientific literature, demonstrates that (R)-Ramelteon possesses a very clean off-target profile, with negligible affinity for a wide array of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes at physiologically relevant concentrations. This high degree of selectivity is a key contributor to its favorable safety profile, distinguishing it from many other hypnotic agents that interact with systems such as the GABAergic pathways. This guide summarizes the available quantitative and qualitative data, details the likely experimental methodologies employed, and visualizes the screening process and relevant signaling pathways.

Introduction

(R)-Ramelteon is a tricyclic synthetic analog of melatonin that exhibits high affinity and agonist activity at the MT1 and MT2 melatonin receptors.[1] These receptors are integral to the regulation of the circadian rhythm, and their activation is thought to mediate the sleep-promoting effects of ramelteon.[1] Unlike many traditional hypnotics that act on the gamma-aminobutyric acid (GABA) receptor complex, ramelteon's mechanism of action is targeted to the melatonergic system.[2][3] This specificity is a desirable characteristic in drug development, as it minimizes the potential for adverse effects arising from interactions with other biological targets.

To ensure a thorough safety assessment, new chemical entities undergo extensive in vitro screening against a broad panel of known biological targets. This process, often referred to as safety pharmacology profiling, aims to identify any unintended interactions that could predict clinical adverse effects. For (R)-Ramelteon, these studies have consistently shown a lack of significant off-target activity.

Data Presentation: Off-Target Screening Results

The in vitro safety pharmacology of (R)-Ramelteon has been evaluated against a comprehensive panel of receptors, ion channels, transporters, and enzymes. The consistent finding across multiple studies is a lack of significant binding or functional modulation at concentrations well above the therapeutic range.

On-Target Binding Affinity

(R)-Ramelteon demonstrates high affinity for its intended targets, the MT1 and MT2 receptors. The binding affinities are summarized in Table 1.

| Target | Ligand | Ki (pM) | Species | Assay Type |

| MT1 Receptor | (R)-Ramelteon | 14.0 | Human | Radioligand Binding Assay |

| MT2 Receptor | (R)-Ramelteon | 112 | Human | Radioligand Binding Assay |

| MT1/MT1c Receptor | (R)-Ramelteon | 23.1 | Chick | Radioligand Binding Assay |

Data compiled from publicly available scientific literature.[4]

Off-Target Screening Summary

Table 2: Summary of (R)-Ramelteon Off-Target Screening

| Target Class | Finding |

| GPCRs | No appreciable affinity for receptors for neuropeptides, cytokines, serotonin, dopamine, noradrenaline, and acetylcholine.[1][5] This includes a lack of significant binding to benzodiazepine and opiate receptors.[4] |

| Ion Channels & Transporters | No measurable affinity for a large number of ion channels and transporters.[4] |

| Enzymes | Does not interfere with the activity of a number of selected enzymes in a standard panel.[1][5] |

| MT3 Binding Site (Quinone Reductase 2) | Very weak affinity (Ki: 2.65 µM).[4] |

Off-Target Profile of the Major Metabolite, M-II

The major active metabolite of ramelteon, M-II, also exhibits a largely clean off-target profile. A notable exception is a weak affinity for the serotonin 5-HT2B receptor.

Table 3: In Vitro Binding Profile of M-II

| Target | Ligand | Ki (µM) | Finding |

| 5-HT2B Receptor | M-II | 1.75 | Weak affinity.[6] |

| Other Receptors | M-II | >10 | Little to no affinity for other receptors at concentrations up to 10 µmol/L.[6] |

Experimental Protocols

The following sections describe the general methodologies typically employed for in vitro off-target screening. These protocols are representative of the techniques used to generate the data on (R)-Ramelteon.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays are typically performed in a competitive format.

Objective: To determine the binding affinity (Ki) of (R)-Ramelteon for a panel of off-target receptors.

General Procedure:

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

Assay Setup: The assay is conducted in a multi-well plate format. Each well contains:

-

A fixed concentration of a specific radioligand (e.g., 3H- or 125I-labeled) known to bind to the target receptor.

-

Cell membranes expressing the target receptor.

-

A range of concentrations of the test compound ((R)-Ramelteon).

-

Control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

-

-

Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The percentage of specific binding is plotted against the concentration of the test compound. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Enzyme Inhibition Assays

Enzyme inhibition assays are used to assess the effect of a compound on the activity of a specific enzyme.

Objective: To determine the IC50 of (R)-Ramelteon against a panel of enzymes.

General Procedure:

-

Enzyme and Substrate Preparation: A purified enzyme and its specific substrate are used. The substrate is often labeled (e.g., fluorescently or radioactively) to facilitate detection of the product.

-

Assay Setup: The assay is performed in a multi-well plate. Each well contains:

-

The enzyme at a fixed concentration.

-

The substrate at a concentration typically near its Km value.

-

A range of concentrations of the test compound ((R)-Ramelteon).

-

Control wells for 100% enzyme activity (no inhibitor) and 0% activity (no enzyme or a known potent inhibitor).

-

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of a cofactor (e.g., ATP for kinases) and incubated at an optimal temperature for a set period.